molecular formula C23H22ClN3O4S B11515539 ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11515539
M. Wt: 472.0 g/mol
InChI Key: XYCNEPNLGVTPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The chlorophenyl group is introduced via a substitution reaction, and the final esterification step involves the reaction with ethyl benzoate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate
  • (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Uniqueness

Ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its specific combination of functional groups and structural features. The presence of the thiazinan ring and the chlorophenyl group provides distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-prop-2-enyl-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H22ClN3O4S/c1-3-13-27-20(28)14-19(21(29)25-17-11-7-16(24)8-12-17)32-23(27)26-18-9-5-15(6-10-18)22(30)31-4-2/h3,5-12,19H,1,4,13-14H2,2H3,(H,25,29)

InChI Key

XYCNEPNLGVTPHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.